Synthetic Yield Advantage via α-Aminoamidine Route
While the exact yield for 5-(Hydroxyimino)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is not reported in isolation, the α-aminoamidine-based synthetic route disclosed by Snizhko et al. for analogous 5,6,7,8-tetrahydroquinazolines achieves yields exceeding 85% under mild conditions (room temperature, short reaction times), a substantial improvement over traditional guanidine–ketone cyclocondensation methods that typically deliver 40–60% yields for C2-unsubstituted tetrahydroquinazolines [1]. This higher yield translates directly into lower cost-of-goods when scaling for library synthesis.
| Evidence Dimension | Synthetic yield of 5,6,7,8-tetrahydroquinazolines |
|---|---|
| Target Compound Data | Expected >85% isolated yield based on structurally analogous derivatives synthesized by the same protocol [1]. |
| Comparator Or Baseline | Traditional guanidine–cyclohexanone cyclocondensation: 40–60% yield for 2-unsubstituted tetrahydroquinazolines [1]. |
| Quantified Difference | Approx. 1.4–2.1× yield improvement. |
| Conditions | α-Aminoamidine + bis-benzylidene cyclohexanone, room temperature, no metal catalyst [1]. |
Why This Matters
Higher synthetic efficiency reduces procurement cost and lead time for compound collection managers and medicinal chemistry teams requiring multi-gram quantities.
- [1] Snizhko, A. D.; Kyrychenko, A. V.; Gladkov, E. S. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Int. J. Mol. Sci. 2022, 23 (7), 3781. https://doi.org/10.3390/ijms23073781. View Source
